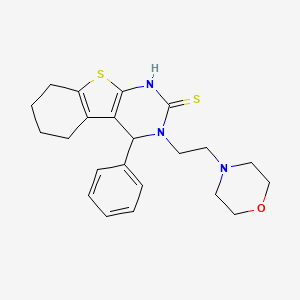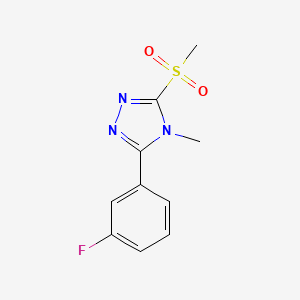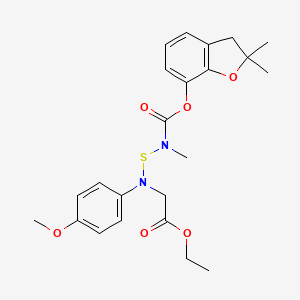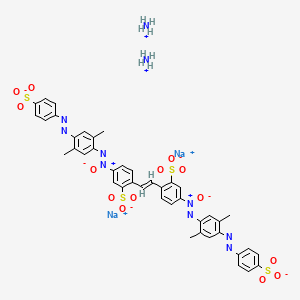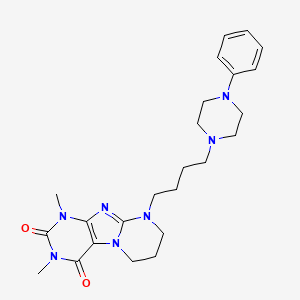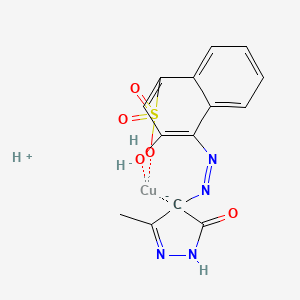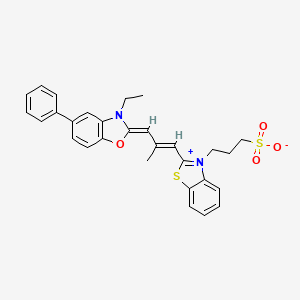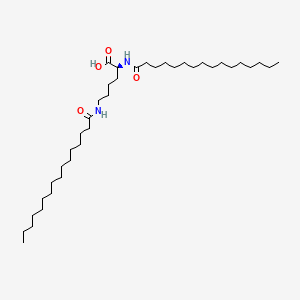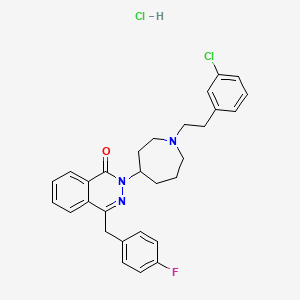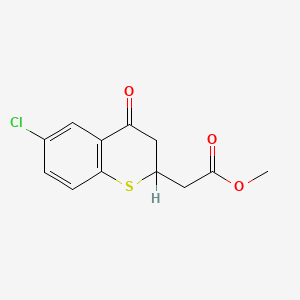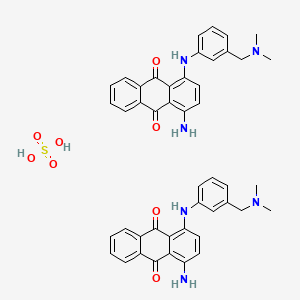![molecular formula C19H26N6S2 B12717807 1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea CAS No. 127142-19-2](/img/structure/B12717807.png)
1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
炭酸ジヒドラジド, N''-((1E)-1-(2-ピリジニル)エチリデン)-N'''-(チオキソ(トリシクロ(3.3.1.13,7)デク-1-イルアミノ)メチル)-は、官能基のユニークな組み合わせを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
炭酸ジヒドラジド, N''-((1E)-1-(2-ピリジニル)エチリデン)-N'''-(チオキソ(トリシクロ(3.3.1.13,7)デク-1-イルアミノ)メチル)-の合成は、一般的に複数段階の有機反応を伴います。プロセスは、中間体の調製から始まり、制御された条件下で縮合と環化が行われます。これらの反応で使用される一般的な試薬には、ヒドラジン誘導体、ピリジンアルデヒド、チオアミドなどがあります。温度、溶媒、触媒などの反応条件は、高収率と純度を実現するために最適化されます。
工業生産方法
工業環境では、この化合物の生産は、実験室の合成方法をスケールアップすることを含みます。これには、大型反応器、連続フローシステム、反応パラメータの自動制御の使用が含まれます。工業プロセスは、効率の最大化、コストの削減、最終製品の一貫した品質を保証することを目的としています。
化学反応の分析
反応の種類
炭酸ジヒドラジド, N''-((1E)-1-(2-ピリジニル)エチリデン)-N'''-(チオキソ(トリシクロ(3.3.1.13,7)デク-1-イルアミノ)メチル)-は、以下を含むさまざまな化学反応を起こすことができます。
酸化: 化合物は、スルホキシドまたはスルホンを形成するように酸化できます。
還元: 還元反応は、ヒドラジン誘導体の形成につながる可能性があります。
置換: 求核性または求電子性置換反応は、ピリジンまたはトリシクロ基を変更できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤または求電子剤などがあります。pH、温度、溶媒の選択などの反応条件は、目的の変換を達成するために重要です。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドを生成する可能性があり、還元はヒドラジン誘導体を生成する可能性があります。
科学研究アプリケーション
化学
化学では、この化合物は、より複雑な分子を合成するためのビルディングブロックとして使用できます。そのユニークな構造により、新しい反応経路の探求と新しい材料の開発が可能になります。
生物学
生物学的研究では、化合物は、生物活性分子の可能性について調査される可能性があります。酵素や受容体などの生物学的標的との相互作用により、その作用機序と治療の可能性に関する洞察が得られます。
医学
化合物の潜在的な医薬品の用途には、創薬のためのリード化合物としての使用が含まれます。特定の分子標的に結合する能力により、前臨床試験でのさらなる最適化と試験の候補となります。
産業
産業では、化合物は、特定の特性を持つ新しい材料の開発に使用できます。そのユニークな構造は、熱安定性、導電率、触媒活性などの望ましい特性を与える可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes or receptors can provide insights into its mechanism of action and therapeutic potential.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for further optimization and testing in preclinical studies.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability, conductivity, or catalytic activity.
作用機序
炭酸ジヒドラジド, N''-((1E)-1-(2-ピリジニル)エチリデン)-N'''-(チオキソ(トリシクロ(3.3.1.13,7)デク-1-イルアミノ)メチル)-の作用機序は、酵素、受容体、または核酸などの分子標的との相互作用を伴います。化合物の官能基により、特定の相互作用を形成することが可能になり、生物学的経路の調節につながります。その結合親和性、選択性、下流の効果に関する詳細な研究は、その作用機序を完全に理解するために必要です。
類似の化合物との比較
類似の化合物
炭酸ジヒドラジド誘導体: コア構造は似ていますが、置換基が異なる化合物。
ピリジンベースのヒドラジド: ピリジンとヒドラジドの官能基を特徴とする化合物。
チオキソ化合物: チオキソ基を含み、独自の反応性を付与する分子。
独自性
炭酸ジヒドラジド, N''-((1E)-1-(2-ピリジニル)エチリデン)-N'''-(チオキソ(トリシクロ(3.3.1.13,7)デク-1-イルアミノ)メチル)-は、官能基と構造の複雑さの組み合わせによって際立っています。この独自性により、幅広い化学反応に参加し、さまざまな分子標的に相互作用することができ、研究および産業用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
Carbonothioic dihydrazide derivatives: Compounds with similar core structures but different substituents.
Pyridine-based hydrazides: Compounds featuring the pyridine and hydrazide functional groups.
Thioxo compounds: Molecules containing the thioxo group, which imparts unique reactivity.
Uniqueness
Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)- stands out due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
127142-19-2 |
|---|---|
分子式 |
C19H26N6S2 |
分子量 |
402.6 g/mol |
IUPAC名 |
1-(1-adamantyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C19H26N6S2/c1-12(16-4-2-3-5-20-16)22-24-18(27)25-23-17(26)21-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H2,21,23,26)(H2,24,25,27)/b22-12+ |
InChIキー |
HBOBFWOQJMNASF-WSDLNYQXSA-N |
異性体SMILES |
C/C(=N\NC(=S)NNC(=S)NC12CC3CC(C1)CC(C3)C2)/C4=CC=CC=N4 |
正規SMILES |
CC(=NNC(=S)NNC(=S)NC12CC3CC(C1)CC(C3)C2)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



